2-Chloro-4-fluorobenzaldehyde
Overview
Description
2-Chloro-4-fluorobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H4ClFO and a molecular weight of 158.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-fluorobenzaldehyde typically involves the halogenation of 4-fluorobenzaldehyde. One common method includes the use of N-chlorosuccinimide in the presence of trifluoroacetic acid and concentrated sulfuric acid . The reaction is carried out at temperatures ranging from 0°C to 70°C, followed by quenching with ice water and extraction with petroleum ether .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Condensation Reactions: It is used in the synthesis of substituted α-cyanocinnamic acid via Knoevenagel condensation.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting substituents are typically used.
Condensation Reactions: Reagents such as malononitrile and bases like piperidine are commonly employed.
Major Products:
Substituted α-cyanocinnamic acid: Formed via Knoevenagel condensation.
2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile: Another product synthesized using this compound.
Scientific Research Applications
2-Chloro-4-fluorobenzaldehyde is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzaldehyde primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring activates the compound towards nucleophilic attack . The nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then eliminates the halogen to form the substituted product .
Comparison with Similar Compounds
4-Chloro-2-fluorobenzaldehyde: Similar in structure but with different positions of chlorine and fluorine atoms.
2,4-Dichlorobenzaldehyde: Contains two chlorine atoms instead of one chlorine and one fluorine.
4-Fluorobenzaldehyde: Lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness: 2-Chloro-4-fluorobenzaldehyde is unique due to the synergistic effects of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-chloro-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWNQKESAHDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233105 | |
Record name | 2-Chloro-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84194-36-5 | |
Record name | 2-Chloro-4-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84194-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084194365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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